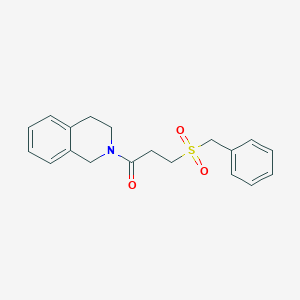

3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

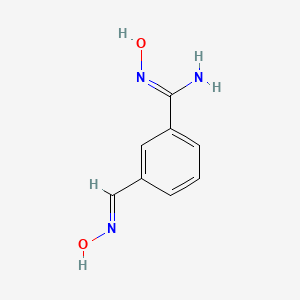

3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, also known as BDIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Arylsulfonylquinoline Derivatives

Research has demonstrated a novel synthesis method for arylsulfonylquinoline derivatives, which are significant in pharmaceuticals. A tert-butyl hydroperoxide-mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides achieves this synthesis without metal catalysts. This process forms a C-S bond and quinoline ring in one step via sulfonylation-cyclization-aromatization (Zhang et al., 2016). Another study highlights a visible-light-induced synthesis of these derivatives, using diaryliodonium salts and sulfur dioxide, showcasing a metal-free, room-temperature method that offers good substrate scope and functional group tolerance (Sun, Yin, & Zhang, 2018).

Cascade Halosulfonylation for Synthesis of Dihydroquinolinones

A cascade three-component halosulfonylation reaction has been developed for synthesizing 3,4-dihydroquinolin-2(1H)-ones, which involves the generation of a sulfonyl radical that triggers an α,β-conjugated addition/cyclization sequence. This method allows for the efficient formation of densely functionalized compounds through multiple bond-forming events, including C-S, C-C, and halogen bonds (Zhu et al., 2016).

Modular Synthesis of Quinolines and Rearrangement to Sulfonamides

A copper-catalyzed synthesis approach has been used to produce 4-aminoquinolines, which can be rearranged to quinolin-4-ylmethanesulfonamides. This method demonstrates a regiocontrolled reaction and highlights a [1,3] N-to-C rearrangement process, illustrating the versatility in synthesizing quinoline derivatives and their transformation to sulfonamide structures (Oh, Kim, & Park, 2017).

Biological and Pharmacological Applications

Synthesis of Anticancer Tetrahydroisoquinolines

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which have been investigated for their anticancer properties, involves a multistep process starting from 2-aminoisoquinoliniumiodide. These compounds were evaluated for their in vitro anticancer activity against various breast cancer cell lines, showcasing the potential for developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Inhibitors of 17-β-Hydroxysteroid Dehydrogenase AKR1C3

Research has identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives as potent and selective inhibitors of the enzyme AKR1C3, which is a target in breast and prostate cancer. The structural analysis revealed how these compounds interact with the enzyme, leading to significant inhibition and showcasing their therapeutic potential (Jamieson et al., 2012).

Propiedades

IUPAC Name |

3-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-19(20-12-10-17-8-4-5-9-18(17)14-20)11-13-24(22,23)15-16-6-2-1-3-7-16/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYYPYVMAPUIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid](/img/structure/B2925479.png)

![8-(sec-butyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925483.png)

![3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2925487.png)

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)

![5-(Oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2925492.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2925493.png)

![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2925496.png)